molecular formula C25H35BrO2 B14262415 4-[(12-Bromododecyl)oxy]-4'-methoxy-1,1'-biphenyl CAS No. 134254-01-6

4-[(12-Bromododecyl)oxy]-4'-methoxy-1,1'-biphenyl

Cat. No.: B14262415
CAS No.: 134254-01-6
M. Wt: 447.4 g/mol
InChI Key: UHAMEWCBWKAJRN-UHFFFAOYSA-N
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Description

4-[(12-Bromododecyl)oxy]-4’-methoxy-1,1’-biphenyl is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a biphenyl core with a bromododecyl ether and a methoxy group, making it an interesting subject for research in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(12-Bromododecyl)oxy]-4’-methoxy-1,1’-biphenyl typically involves the reaction of 4-methoxy-1,1’-biphenyl with 12-bromododecanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the etherification process, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially using continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

4-[(12-Bromododecyl)oxy]-4’-methoxy-1,1’-biphenyl can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or modify the biphenyl core.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Products with different functional groups replacing the bromine atom.

    Oxidation: Aldehydes or carboxylic acids derived from the methoxy group.

    Reduction: Dehalogenated biphenyl derivatives.

Scientific Research Applications

4-[(12-Bromododecyl)oxy]-4’-methoxy-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(12-Bromododecyl)oxy]-4’-methoxy-1,1’-biphenyl involves its interaction with molecular targets through its functional groups. The bromododecyl chain can insert into lipid bilayers, affecting membrane properties, while the biphenyl core can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate biological pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(12-Chlorododecyl)oxy]-4’-methoxy-1,1’-biphenyl
  • 4-[(12-Iodododecyl)oxy]-4’-methoxy-1,1’-biphenyl
  • 4-[(12-Bromododecyl)oxy]-4’-hydroxy-1,1’-biphenyl

Uniqueness

4-[(12-Bromododecyl)oxy]-4’-methoxy-1,1’-biphenyl is unique due to the presence of the bromine atom, which can participate in specific substitution reactions not possible with other halogens. Additionally, the methoxy group provides distinct electronic properties that influence the compound’s reactivity and interactions.

Properties

CAS No.

134254-01-6

Molecular Formula

C25H35BrO2

Molecular Weight

447.4 g/mol

IUPAC Name

1-(12-bromododecoxy)-4-(4-methoxyphenyl)benzene

InChI

InChI=1S/C25H35BrO2/c1-27-24-16-12-22(13-17-24)23-14-18-25(19-15-23)28-21-11-9-7-5-3-2-4-6-8-10-20-26/h12-19H,2-11,20-21H2,1H3

InChI Key

UHAMEWCBWKAJRN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCCCCCCCCCBr

Origin of Product

United States

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